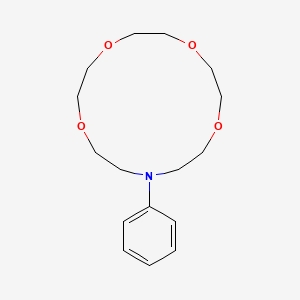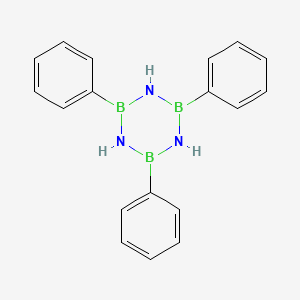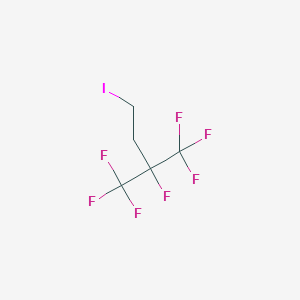![molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4](/img/structure/B1348284.png)
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, also known as 7-MCQ-9-COOH, is a compound derived from the cyclopenta[b]quinoline family. It is widely used in scientific research due to its unique properties and versatility.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Photocyclisation Approaches : Studies have shown methodologies for the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This process yields 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinolines and highlights the regiochemistry influenced by para- and ortho-substituents in the starting materials (Austin et al., 2007).
- Cyclopropanation Reactions : Another aspect of research involves the diastereoselective cyclopropanation reactions leading to the synthesis of novel cyclopropa[c]quinoline-7b-carboxylic acid and spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, demonstrating the versatility of these compounds in generating structurally diverse heterocycles (Yong et al., 2007).
Biological Activities
- Antimicrobial Activities : Novel derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing the potential of these compounds in developing new antimycobacterial agents. This underscores the importance of structural modifications on the quinoline nucleus for enhancing biological activity (Dinakaran et al., 2008).
- Anticancer Potential : The exploration into quinoline derivatives also extends to the search for anticancer agents. Certain quinoline-based compounds have been designed and synthesized, with preliminary studies indicating their weak or non-cytotoxicity against cancer cell lines. This research highlights the complexity of achieving effective anticancer activity and the need for further modifications to enhance efficacy (Ahmed & Daneshtalab, 2012).
Propriétés
IUPAC Name |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPRALNIGYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

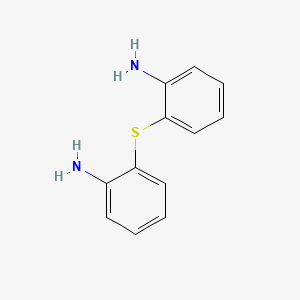
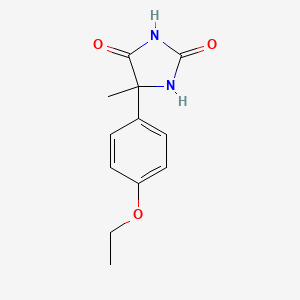


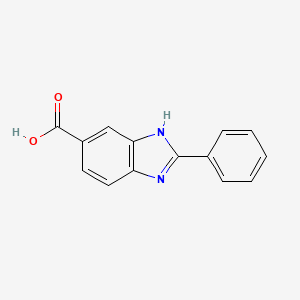

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

